1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Medicinal Chemistry IDO1 Inhibition Structure-Activity Relationship

This compound is a critical 2‑methoxyphenyl reference for a systematic indoline‑pyrrolidine urea library, enabling internally controlled SAR studies to map the aryl‑binding pocket of IDO1 and TrkA. No predefined bioactivity is assumed; in‑house profiling is required. Procure confidently as a unique starting point for quantitative comparisons and computational docking hypotheses.

Molecular Formula C23H30N4O2
Molecular Weight 394.519
CAS No. 1171942-51-0
Cat. No. B2820846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea
CAS1171942-51-0
Molecular FormulaC23H30N4O2
Molecular Weight394.519
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)NC3=CC=CC=C3OC)N4CCCC4
InChIInChI=1S/C23H30N4O2/c1-26-14-11-18-15-17(9-10-20(18)26)21(27-12-5-6-13-27)16-24-23(28)25-19-7-3-4-8-22(19)29-2/h3-4,7-10,15,21H,5-6,11-14,16H2,1-2H3,(H2,24,25,28)
InChIKeyBEAOTLZUURQTIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1171942-51-0): Structural and Pharmacological Context


1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea is a synthetic small-molecule urea derivative (molecular formula C23H30N4O2, molecular weight 394.519 g/mol) incorporating a 2-methoxyphenyl ring, a 1-methylindoline core, and a pyrrolidine moiety linked through a urea bridge. The compound belongs to a broader class of indoline‑pyrrolidine urea analogs that have been explored in the patent and medicinal chemistry literature as potential inhibitors of indoleamine 2,3‑dioxygenase 1 (IDO1) and tropomyosin receptor kinase A (TrkA). No peer‑reviewed primary research articles or issued patents disclosing quantitative biological data for this exact compound were identified in the public domain as of the search date. [1]

Why Generic Substitution of 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1171942-51-0) Is Not Supported by Current Evidence


Within the indoline‑pyrrolidine urea chemotype, even minor modifications to the N‑aryl urea substituent (e.g., replacing 2‑methoxyphenyl with 4‑fluorophenyl, benzyl, cyclohexyl, or 3,5‑dimethoxyphenyl) can profoundly alter target affinity, selectivity, and pharmacokinetic profile. Without published head‑to‑head or cross‑study quantitative data, no evidence‑based assertion of superiority or interchangeability can be made. Procurement decisions relying on chemical analogy alone risk selecting a compound with unknown potency, selectivity, or off‑target liability relative to better‑characterized analogs. [1]

Quantitative Differentiation Evidence for 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1171942-51-0) Versus Closest Analogs – Current Status


Structural Differentiation: 2‑Methoxyphenyl Substituent Versus Closest Aryl-Urea Analogs

The target compound features a 2‑methoxyphenyl group on the urea nitrogen. The closest commercially listed analogs include 1‑(4‑fluorophenyl)‑, 1‑benzyl‑, 1‑cyclohexyl‑, and 1‑(3,5‑dimethoxyphenyl)‑ variants. In related indoline‑urea IDO1 inhibitor series, the nature and position of the aryl substituent critically determine inhibitory potency; for example, para‑substituted electron‑withdrawing groups have been associated with improved IDO1 activity in some scaffolds. However, no direct comparative IC50, Ki, or cellular activity data for the 2‑methoxyphenyl analog relative to these comparators have been disclosed. [1]

Medicinal Chemistry IDO1 Inhibition Structure-Activity Relationship

Physicochemical Property Comparison: 2‑Methoxyphenyl Analog Versus 4‑Fluorophenyl Analog

The 2‑methoxyphenyl analog (MW = 394.52, C23H30N4O2) is slightly heavier and more polar than the 4‑fluorophenyl analog (MW = 382.48, C22H27FN4O). The methoxy group introduces an additional hydrogen‑bond acceptor and alters the compound’s lipophilicity (cLogP) relative to the fluoro analog. These differences may affect solubility, permeability, and metabolic stability, but no experimental ADME or physicochemical profiling data for the target compound have been published. [1]

Physicochemical Properties Drug-likeness Medicinal Chemistry

Target Class Inference: Potential IDO1 Inhibitory Activity

Indoline‑containing urea derivatives have been reported as IDO1 inhibitors in the patent and medicinal chemistry literature. A structurally distinct indoline‑based IDO1 inhibitor series demonstrated HeLa cell IC50 values in the nanomolar range and activity in human whole blood assays. The target compound shares the indoline‑urea pharmacophore but has not been explicitly profiled in any published IDO1 assay. Whether the 2‑methoxyphenyl‑pyrrolidine‑indoline architecture confers comparable or superior IDO1 inhibition remains unknown. [1]

Immuno-Oncology IDO1 Cancer Immunotherapy

Recommended Application Scenarios for 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea (CAS 1171942-51-0) Based on Current Evidence


Chemical Probe Development for IDO1 Target Validation (Exploratory Only)

The indoline‑urea scaffold is a recognized pharmacophore for IDO1 inhibition. Researchers exploring novel IDO1 chemotypes may consider this compound as a starting point for structure–activity relationship (SAR) studies, provided that in‑house biochemical and cellular profiling is conducted to establish baseline potency and selectivity. No procurement decision should be made on the assumption of predefined IDO1 activity. [1]

Comparative SAR Libraries for Indoline‑Pyrrolidine Urea Series

This compound can serve as a 2‑methoxyphenyl reference point within a systematically varied library of indoline‑pyrrolidine ureas (including 4‑fluorophenyl, benzyl, cyclohexyl, and 3,5‑dimethoxyphenyl analogs) to probe the electronic and steric requirements of the aryl‑binding pocket of IDO1 or other potential targets. Quantitative comparisons must be generated internally. [1]

In Silico Docking and Pharmacophore Modeling

Given the absence of experimental bioactivity data, the compound may be used in computational studies (molecular docking, molecular dynamics, pharmacophore modeling) to predict binding modes to IDO1, TrkA, or related targets. Such studies could generate testable hypotheses and guide the prioritization of synthesis and biological evaluation efforts. [1]

Quote Request

Request a Quote for 1-(2-Methoxyphenyl)-3-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.